molecular formula C69H98N14O19 B1664362 [2-[[8-Amino-4,6-dimethyl-7-oxo-1,9-bis[[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]carbamoyl]phenoxazin-3-yl]amino]-2-oxoethyl] 2-amino-3-methylbutanoate CAS No. 72766-92-8

[2-[[8-Amino-4,6-dimethyl-7-oxo-1,9-bis[[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]carbamoyl]phenoxazin-3-yl]amino]-2-oxoethyl] 2-amino-3-methylbutanoate

Cat. No.: B1664362
CAS No.: 72766-92-8
M. Wt: 1427.6 g/mol
InChI Key: YSIALVLPAPHPRR-YWCQQVNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Actinomycin D1 is a DNA inhibitor.

Scientific Research Applications

Synthesis and Structural Properties

  • The synthesis and structural properties of similar multidendate ligands have been studied, revealing insights into the formation and characteristics of complex compounds. For example, Boussalah et al. (2009) reported the synthesis of functional multidendate ligands and examined their catalytic properties, specifically for the oxidation of catechol to quinone, demonstrating the potential for these compounds in catalytic applications (Boussalah et al., 2009).

Chemical Reactions and Derivatives

  • Studies on chemical reactions involving complex compounds can provide valuable information on their potential applications. For instance, Baker et al. (1978) explored the reactions of specific derivatives, leading to the formation of various compounds, which highlights the versatility and potential for creating diverse chemical entities (Baker, Pant, & Stoodley, 1978).

Application in Synthesis of Biologically Active Molecules

  • The role of complex compounds in synthesizing biologically active molecules is significant. Namikoshi et al. (1989) demonstrated the total synthesis of a unique amino acid from cyanobacterial hepatotoxins, indicating the potential of these compounds in synthesizing biologically important molecules (Namikoshi, Rinehart, Dahlem, Beasley, & Carmichael, 1989).

Potential in Developing Novel Pharmaceuticals

  • Compounds with complex structures have shown promise in the development of new pharmaceuticals. For example, research on the synthesis and reactions of penicillin derivatives provides insights into the creation of new antibacterial agents, showcasing the potential of these compounds in medicinal chemistry (Mara, Singh, Thomas, & Williams, 1982).

Properties

CAS No.

72766-92-8

Molecular Formula

C69H98N14O19

Molecular Weight

1427.6 g/mol

IUPAC Name

[2-[[8-amino-4,6-dimethyl-7-oxo-1,9-bis[[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]carbamoyl]phenoxazin-3-yl]amino]-2-oxoethyl] 2-amino-3-methylbutanoate

InChI

InChI=1S/C69H98N14O19/c1-29(2)46(70)67(96)99-28-42(84)72-39-25-38(59(88)76-50-36(13)100-68(97)54(32(7)8)80(17)43(85)26-78(15)63(92)40-21-19-23-82(40)65(94)48(30(3)4)74-61(50)90)52-57(34(39)11)102-58-35(12)56(87)47(71)45(53(58)73-52)60(89)77-51-37(14)101-69(98)55(33(9)10)81(18)44(86)27-79(16)64(93)41-22-20-24-83(41)66(95)49(31(5)6)75-62(51)91/h25,29-33,36-37,40-41,46,48-51,54-55H,19-24,26-28,70-71H2,1-18H3,(H,72,84)(H,74,90)(H,75,91)(H,76,88)(H,77,89)

InChI Key

YSIALVLPAPHPRR-YWCQQVNBSA-N

SMILES

CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=CC(=C(C4=C3N=C5C(=C(C(=O)C(=C5O4)C)N)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)C)NC(=O)COC(=O)C(C(C)C)N

Canonical SMILES

CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=CC(=C(C4=C3N=C5C(=C(C(=O)C(=C5O4)C)N)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)C)NC(=O)COC(=O)C(C(C)C)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

actinomycin D-1
actinomycin D1
AMD-1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-[[8-Amino-4,6-dimethyl-7-oxo-1,9-bis[[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]carbamoyl]phenoxazin-3-yl]amino]-2-oxoethyl] 2-amino-3-methylbutanoate
Reactant of Route 2
Reactant of Route 2
[2-[[8-Amino-4,6-dimethyl-7-oxo-1,9-bis[[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]carbamoyl]phenoxazin-3-yl]amino]-2-oxoethyl] 2-amino-3-methylbutanoate
Reactant of Route 3
[2-[[8-Amino-4,6-dimethyl-7-oxo-1,9-bis[[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]carbamoyl]phenoxazin-3-yl]amino]-2-oxoethyl] 2-amino-3-methylbutanoate
Reactant of Route 4
[2-[[8-Amino-4,6-dimethyl-7-oxo-1,9-bis[[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]carbamoyl]phenoxazin-3-yl]amino]-2-oxoethyl] 2-amino-3-methylbutanoate
Reactant of Route 5
[2-[[8-Amino-4,6-dimethyl-7-oxo-1,9-bis[[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]carbamoyl]phenoxazin-3-yl]amino]-2-oxoethyl] 2-amino-3-methylbutanoate
Reactant of Route 6
Reactant of Route 6
[2-[[8-Amino-4,6-dimethyl-7-oxo-1,9-bis[[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]carbamoyl]phenoxazin-3-yl]amino]-2-oxoethyl] 2-amino-3-methylbutanoate

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